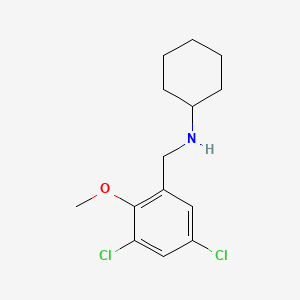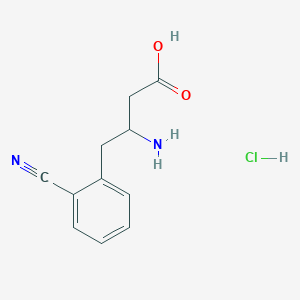![molecular formula C20H20ClN3O6 B12497399 Ethyl 5-{[(2-chloro-4-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12497399.png)
Ethyl 5-{[(2-chloro-4-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 5-(2-CHLORO-4-NITROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE: is a synthetic organic compound that belongs to the class of benzoate esters
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-(2-CHLORO-4-NITROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Amidation: The formation of the benzamide group by reacting the chlorinated nitrobenzene with an amine, such as morpholine, under appropriate conditions.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a catalyst, such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of ETHYL 5-(2-CHLORO-4-NITROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 5-(2-CHLORO-4-NITROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and ethanol in the presence of acidic or basic conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.
Nucleophiles: Amines, thiols.
Hydrolysis Conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Major Products
Reduction: Formation of the corresponding amino derivative.
Substitution: Formation of substituted derivatives with different functional groups.
Hydrolysis: Formation of the corresponding carboxylic acid and ethanol.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of ETHYL 5-(2-CHLORO-4-NITROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE depends on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes, disrupting essential biological processes. In the context of anticancer research, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
ETHYL 5-(2-CHLORO-4-NITROBENZAMIDO)-2-(PIPERIDIN-1-YL)BENZOATE: Similar structure but with a piperidine ring instead of a morpholine ring.
ETHYL 5-(2-CHLORO-4-NITROBENZAMIDO)-2-(PYRROLIDIN-1-YL)BENZOATE: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
Uniqueness
ETHYL 5-(2-CHLORO-4-NITROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE is unique due to the presence of the morpholine ring, which can influence its chemical reactivity and biological activity. The combination of the chlorinated nitrobenzamide group and the morpholine ring may confer distinct properties compared to similar compounds with different ring structures.
Propiedades
Fórmula molecular |
C20H20ClN3O6 |
|---|---|
Peso molecular |
433.8 g/mol |
Nombre IUPAC |
ethyl 5-[(2-chloro-4-nitrobenzoyl)amino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C20H20ClN3O6/c1-2-30-20(26)16-11-13(3-6-18(16)23-7-9-29-10-8-23)22-19(25)15-5-4-14(24(27)28)12-17(15)21/h3-6,11-12H,2,7-10H2,1H3,(H,22,25) |
Clave InChI |
ZMFNUBCBQDXPRI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]azepane](/img/structure/B12497316.png)
![1-Benzyl-6-bromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12497323.png)




![N-(4-chlorophenyl)-2-{[4-(2-methylpropyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12497350.png)

![N-(9-{3-[(tert-butyldimethylsilyl)oxy]-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl}purin-6-yl)benzamide](/img/structure/B12497364.png)





